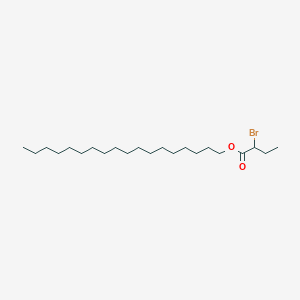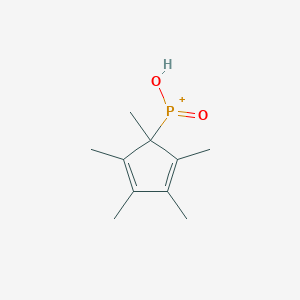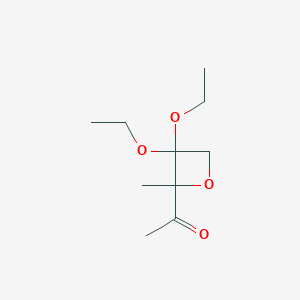
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid.
Condensation Reaction: A condensation reaction is carried out to form the core benzopyran structure. This may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and chlorination reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as anti-inflammatory or antioxidant effects, making it a subject of interest in biological research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where benzopyran derivatives have shown promise.
Industry
Industrially, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(4-methoxyphenyl)-2H-1-benzopyran: A similar compound lacking the chiral centers.
4-Chloro-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran: A compound with a hydroxyl group instead of a methoxy group.
4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzothiopyran: A sulfur analog of the compound.
Uniqueness
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific stereochemistry and the presence of both chlorine and methoxy functional groups. These features contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88214-58-8 |
|---|---|
Molekularformel |
C16H15ClO2 |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
(2R,4S)-4-chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H15ClO2/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16H,10H2,1H3/t14-,16+/m0/s1 |
InChI-Schlüssel |
ZRNSQZUGEBMHNR-GOEBONIOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H](C3=CC=CC=C3O2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)

![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)


![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)
